molecular formula C8H9BrClNO B13498968 (s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol

(s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol

Cat. No.: B13498968
M. Wt: 250.52 g/mol
InChI Key: PBDZJYYIEXHHKS-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a bromine and chlorine-substituted phenyl ring, an amino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-chlorobenzaldehyde with an appropriate amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-bromo-5-chlorophenyl)acetaldehyde.

    Reduction: Formation of 2-amino-2-(2-bromo-5-chlorophenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-ol
  • 2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol
  • 2-Amino-2-(2-bromo-5-nitrophenyl)ethan-1-ol

Uniqueness

(s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This dual halogen substitution provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-5-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

PBDZJYYIEXHHKS-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@@H](CO)N)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)Br

Origin of Product

United States

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